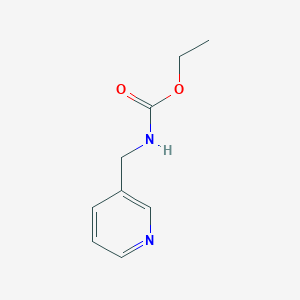

Ethyl(pyridin-3-ylmethyl)carbamate

Description

Ethyl(pyridin-3-ylmethyl)carbamate is a carbamate derivative characterized by an ethyl carbamate group linked to a pyridin-3-ylmethyl moiety. Carbamates are widely studied for their industrial, pharmaceutical, and toxicological properties. Ethyl carbamate (urethane), a simpler analog, is a known Group 2A carcinogen (probable human carcinogen) due to its metabolic activation into reactive intermediates that bind DNA .

Properties

CAS No. |

2737-83-9 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl N-(pyridin-3-ylmethyl)carbamate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12) |

InChI Key |

YOTDMWXSBNBZBL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(pyridin-3-ylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-3-ylmethanol is replaced by the ethoxycarbonyl group from ethyl chloroformate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl(pyridin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Ethyl(pyridin-3-ylmethyl)amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl(pyridin-3-ylmethyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl(pyridin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

Carcinogenic and Mutagenic Potency

- Vinyl carbamate exhibits significantly higher carcinogenicity than ethyl carbamate, inducing tumors in multiple organs at lower doses. Its mutagenicity in Salmonella typhimurium strains (TA1535, TA100) requires metabolic activation, unlike ethyl carbamate, which is non-mutagenic under similar conditions .

- Ethyl carbamate binds covalently to DNA via its ethyl group, but small structural changes (e.g., methyl or propyl substitutions) drastically reduce carcinogenicity, emphasizing the ethyl moiety’s critical role .

- Pyridine-containing compounds often interact with cytochrome P450 enzymes, which could modify activation or detoxification .

Table 2: Carcinogenic Activity in Rodent Models

| Compound | Tumor Types Induced (Species) | Relative Potency vs. Ethyl Carbamate |

|---|---|---|

| Ethyl carbamate | Lung adenomas, hepatomas (mice/rats) | 1× (baseline) |

| Vinyl carbamate | Lung adenomas, liver carcinomas (mice/rats) | 10–50× higher |

| tert-Butyl carbamate | No significant activity | Non-carcinogenic |

Metabolic Activation and DNA Adduct Formation

- Ethyl carbamate is metabolized via cytochrome P450 enzymes to form vinyl carbamate epoxide, a reactive intermediate that binds DNA .

- Pyridine rings can also participate in π-π stacking with DNA, though this remains speculative without direct evidence.

Solubility and Physicochemical Properties

- Ethyl carbamate derivatives with aromatic substituents (e.g., pyridine, bromophenyl) show altered solubility profiles. For example, halogenated analogs (e.g., ethyl (6-chloro-2-nitro-3-pyridyl)carbamate) exhibit increased lipophilicity, influencing bioavailability .

- Ethyl(pyridin-3-ylmethyl)carbamate likely has moderate water solubility due to the polar carbamate group, but the pyridine ring may enhance solubility in organic solvents .

Biological Activity

Ethyl(pyridin-3-ylmethyl)carbamate, a compound belonging to the class of carbamates, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with various enzymes, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 218.24 g/mol. The presence of the pyridine ring and carbamate functional group contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.24 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in neurotransmission and cancer cell proliferation.

1. Enzyme Inhibition:

- Cholinesterase Inhibition: Carbamates are known for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound exhibits moderate inhibition of these enzymes, which is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown IC50 values indicating effective inhibition, although specific values for this compound are not widely reported .

2. Anticancer Activity:

- Cell Proliferation Studies: In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2). The mechanism involves induction of apoptosis and modulation of reactive oxygen species (ROS) levels. For instance, exposure to the compound resulted in a significant increase in ROS levels, leading to enhanced apoptotic rates in treated cells .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These investigations have revealed:

- Antiproliferative Effects: The compound demonstrated dose-dependent inhibition of cancer cell growth, with significant effects observed at concentrations ranging from 2 μmol/L to 8 μmol/L .

- Protein Expression Modulation: Western blot analyses indicated that treatment with this compound altered the expression levels of proteins involved in the mitochondrial apoptosis pathway, suggesting a targeted approach to induce cell death in cancerous cells .

Case Studies

Case Study 1: HepG2 Cell Line

A study investigating the effects of this compound on HepG2 cells revealed:

- Apoptotic Induction: The percentage of apoptotic cells increased significantly with higher concentrations of the compound.

- ROS Production: Flow cytometry analysis confirmed that ROS levels were elevated in treated cells compared to controls, supporting the hypothesis that oxidative stress plays a role in its anticancer activity.

Case Study 2: Neuroprotective Potential

Research into the neuroprotective effects of carbamate derivatives indicated that compounds similar to this compound could provide therapeutic benefits against neurodegenerative diseases by inhibiting cholinesterase activity and potentially enhancing cholinergic signaling in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.